5-Benzhydryl-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of action
Benzhydryl compounds and 1,2,4-triazoles have been found to interact with a variety of biological targets. For instance, some indole derivatives (which are structurally similar to benzhydryl compounds) have been found to bind with high affinity to multiple receptors . Similarly, 1,2,4-triazoles have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of action
The mode of action of “5-Benzhydryl-4H-1,2,4-triazol-3-amine” would depend on its specific biological targets. Generally, these compounds might interact with their targets by forming a bond between the nitrogen of an amino group and the carbonyl carbon .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Given the broad range of activities associated with benzhydryl compounds and 1,2,4-triazoles, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME properties of “this compound” are currently unknown. The compound’s solubility in water and organic solvents could potentially influence its absorption and distribution .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzhydryl compounds and 1,2,4-triazoles, the effects could potentially include antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
The presence of the 1,2,4-triazole moiety in 5-Benzhydryl-4H-1,2,4-triazol-3-amine can influence its biochemical properties, including dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity These properties can affect its interactions with various biomolecules
Cellular Effects
Compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Molecular Mechanism
It is known that the presence of a 1,2,4-triazole moiety can influence the binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-4H-1,2,4-triazol-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of benzhydryl chloride with 3-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzhydryl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
5-Benzhydryl-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 5-Benzhydryl-4H-1,2,4-triazol-3-amine, known for its broad spectrum of biological activities.
Benzhydryl derivatives: Compounds with similar structural features, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of the benzhydryl group and the 1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
5-Benzhydryl-4H-1,2,4-triazol-3-amine is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄N₄, with a molecular weight of approximately 258.30 g/mol. The compound features a triazole ring that incorporates an amine functional group at the 3-position and a benzhydryl group at the 5-position. The unique structure allows it to participate in various biochemical interactions due to the electronic properties of the triazole ring and the functional groups present.
Target Interactions
This compound interacts with various biological targets through its triazole moiety. Triazole compounds are known for their ability to bind to multiple receptors and enzymes, which can lead to significant biological effects. The mode of action typically involves the formation of bonds between nitrogen atoms in the amino groups and carbonyl carbons in target biomolecules.
Biochemical Pathways
Although specific pathways for this compound have not been fully elucidated, compounds containing similar triazole structures have been shown to affect numerous biochemical pathways. These include pathways related to antimicrobial activity, antitumor effects, and anti-inflammatory responses .
Biological Activities
The biological activities associated with this compound include:
Antimicrobial Activity : Compounds with a triazole moiety have demonstrated significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi .
Anticancer Properties : The compound has shown promise in anticancer research. Studies suggest that it may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Anti-inflammatory Effects : Some derivatives of triazoles are known to possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity Evaluation : In one study involving triazole derivatives similar to this compound, compounds exhibited significant cytotoxicity against breast cancer cell lines. The presence of specific substituents was found to enhance activity against these cells .
- Antimicrobial Studies : A comparative study demonstrated that triazole compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may be effective against resistant strains due to its ability to disrupt bacterial cell membranes .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | C₁₅H₁₄N₄ | Moderate | High |
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine | C₁₅H₁₄N₄ | High | Moderate |
5-Benzhydrylthio-4H-1,2,4-triazol-3-amine | C₁₅H₁₄N₄S | Moderate | High |
This table illustrates how variations in substituents on the triazole core can influence biological activity and chemical properties.
Properties
IUPAC Name |
5-benzhydryl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOETAPGHEZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.